molecular formula C11H5Cl3N2O B14058641 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde

2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B14058641
M. Wt: 287.5 g/mol
InChI Key: KADTWJGFXUEHMU-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,3,5-trichlorophenyl group and a carboxaldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the condensation of 2,3,5-trichlorobenzaldehyde with a suitable pyrimidine precursor. One common method involves the use of a Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H5Cl3N2O

Molecular Weight

287.5 g/mol

IUPAC Name

2-(2,3,5-trichlorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H5Cl3N2O/c12-7-1-8(10(14)9(13)2-7)11-15-3-6(5-17)4-16-11/h1-5H

InChI Key

KADTWJGFXUEHMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(C=N2)C=O)Cl)Cl)Cl

Origin of Product

United States

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